molecular formula C14H13N5O B7836080 2-(5-amino-3-phenylpyrazol-1-yl)-6-methyl-1H-pyrimidin-4-one

2-(5-amino-3-phenylpyrazol-1-yl)-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7836080
M. Wt: 267.29 g/mol
InChI Key: AULTVTDBHNFALF-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Identifier Database number 33677604 is a chemical substance with various applications in scientific research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound identified by the Chemical Identifier Database number 33677604 involves multiple steps, including the use of specific reagents and reaction conditions. The preparation methods typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical structure.

Industrial Production Methods

In industrial settings, the production of the compound identified by the Chemical Identifier Database number 33677604 is scaled up using large reactors and automated systems. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the production process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

The compound identified by the Chemical Identifier Database number 33677604 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of the compound identified by the Chemical Identifier Database number 33677604 include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Halogenating agents: Chlorine, bromine

    Nucleophiles: Hydroxide ions, amines

Major Products Formed

The major products formed from the reactions of the compound identified by the Chemical Identifier Database number 33677604 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

The compound identified by the Chemical Identifier Database number 33677604 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of the compound identified by the Chemical Identifier Database number 33677604 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

The compound identified by the Chemical Identifier Database number 33677604 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include:

  • Chemical Identifier Database number 2244 (aspirin)
  • Chemical Identifier Database number 5161 (salicylsalicylic acid)
  • Chemical Identifier Database number 3715 (indomethacin)
  • Chemical Identifier Database number 1548887 (sulindac)

Uniqueness

The uniqueness of the compound identified by the Chemical Identifier Database number 33677604 lies in its specific chemical structure and the resulting properties that differentiate it from other similar compounds

Properties

IUPAC Name

2-(5-amino-3-phenylpyrazol-1-yl)-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c1-9-7-13(20)17-14(16-9)19-12(15)8-11(18-19)10-5-3-2-4-6-10/h2-8H,15H2,1H3,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULTVTDBHNFALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)N2C(=CC(=N2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)N2C(=CC(=N2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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